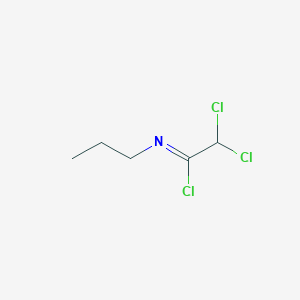![molecular formula C10H16N2O4 B14353823 Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate CAS No. 93524-97-1](/img/structure/B14353823.png)
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is a derivative of diethyl malonate, featuring a hydrazinylidene group that imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with isopropylidene hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The process requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity. The scalability of the synthesis process makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate.
Ethyl acetoacetate: Another malonate derivative with similar reactivity.
Methyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
93524-97-1 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 2-(propan-2-ylidenehydrazinylidene)propanedioate |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-9(13)8(10(14)16-6-2)12-11-7(3)4/h5-6H2,1-4H3 |
InChI Key |
GGANTMYXCOWBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NN=C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
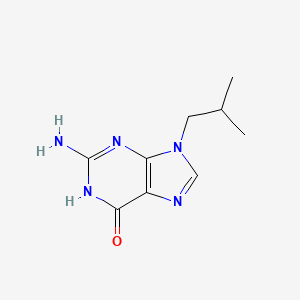
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
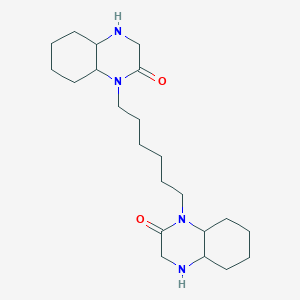
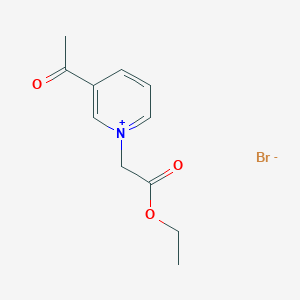

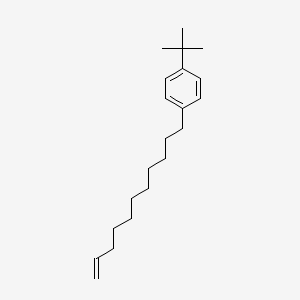
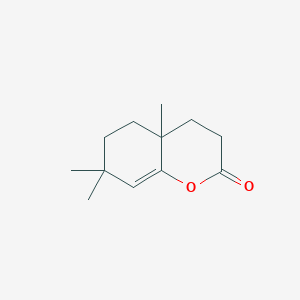

![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)

![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
